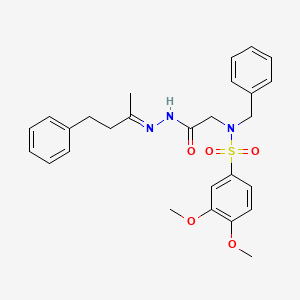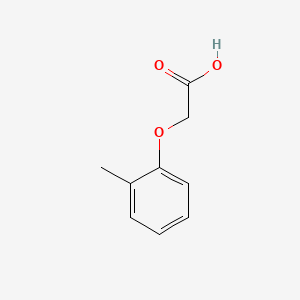
(2-Methylphenoxy)acetic acid
Overview
Description
“(2-Methylphenoxy)acetic acid” is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 . It is also known by other names such as ortho-Tolyloxyacetic acid, o-Methyl phenoxy acetic acid, Acetic acid, (o-tolyloxy)-, and Acide o-methylphenoxyacetique .
Molecular Structure Analysis
The IUPAC Standard InChI for “this compound” is InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has a melting point of 155-157 °C (lit.) . More detailed physical and chemical properties may be available in specialized chemical databases or literature.Scientific Research Applications
Detection and Analysis in Environmental Samples : A study by Omidi et al. (2014) focused on the development of a selective sample preparation technique using molecular imprinted polymer nanoparticles for trace determination of 4-chloro-2-methylphenoxy acetic acid in biological and environmental samples, highlighting its importance in monitoring environmental contamination (Omidi et al., 2014).
Phenoxy Herbicides in Water Samples : Nuhu et al. (2012) described a sensitive method for determining phenoxy herbicides, including 4-chloro-2-methylphenoxy acetic acid, in water samples. This method involves phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, emphasizing the need for accurate detection of these compounds in water systems (Nuhu et al., 2012).
Degradation in Soil : The degradation and enantiomerization of various phenoxyalkanoic acid herbicides in soil were studied by Müller and Buser (1997), which included the investigation of compounds like 4-chloro-2-methylphenoxy acetic acid. This research is significant in understanding the environmental fate of these herbicides (Müller & Buser, 1997).
Adsorption and Degradation in Soils : Paszko et al. (2016) reviewed the adsorption and degradation of phenoxyalkanoic acid herbicides in soils, including MCPA, to assess their potential for groundwater contamination. This review provides crucial insights into the environmental risks associated with these herbicides (Paszko et al., 2016).
Synthesis and Biological Evaluation : Dahiya et al. (2006) synthesized a series of new 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and peptides, evaluating them for antibacterial and antifungal activities. This highlights the potential biomedical applications of derivatives of (2-methylphenoxy)acetic acid (Dahiya et al., 2006).
Carcinogenic Outcomes and Mechanisms from Exposure : Stackelberg (2013) conducted a systematic review of carcinogenic outcomes and potential mechanisms from exposure to 2,4-D and MCPA in the environment. This study provides important insights into the health risks associated with exposure to these herbicides (Stackelberg, 2013).
Effect on Biogas-Producing Microbial Community : Czarny et al. (2019) examined the toxic effect of herbicidal ionic liquids, including MCPA, on biogas-producing microbial communities. This research is crucial for understanding the impact of these herbicides on microbial ecosystems (Czarny et al., 2019).
Photocatalytic Oxidation : Topalov et al. (2001) investigated the photocatalytic decomposition of MCPA in aqueous suspensions containing TiO2, providing valuable information for environmental remediation processes (Topalov et al., 2001).
Effect on Tomato Gene Expression : Zhang et al. (2021) studied the impact of MCPA on tomato gene expression and rhizosphere bacterial communities. This research highlights the effects of herbicides on plant growth and soil microbial ecology (Zhang et al., 2021).
Safety and Hazards
“(2-Methylphenoxy)acetic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . Proper protective measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Mechanism of Action
Target of Action
The primary target of (2-Methylphenoxy)acetic acid, also known as MCPA, is the plant growth hormone auxin . This compound mimics the action of auxin, leading to uncontrolled growth and eventually death in susceptible plants, mainly dicotyledons .
Mode of Action
This compound acts by mimicking the action of the plant growth hormone auxin . This results in rapid, uncontrolled growth, a phenomenon often referred to as "growing to death" . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The biochemical pathways affected by this compound involve the disruption of normal plant growth processes. The compound’s auxin-mimicking properties lead to uncontrolled growth, which disrupts the plant’s normal growth and development
Pharmacokinetics
The pharmacokinetics of this compound in plants involve absorption through the leaves, translocation to the meristems, and eventual disruption of normal growth processes
Result of Action
The molecular and cellular effects of this compound’s action involve disruption of normal plant growth processes, leading to uncontrolled growth and eventual death in susceptible plants . On a molecular level, the compound mimics the action of the plant growth hormone auxin, disrupting normal hormonal regulation of growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and soil composition can affect the compound’s absorption, distribution, and overall effectiveness . Additionally, the compound’s stability may be affected by environmental conditions such as sunlight and pH levels .
properties
IUPAC Name |
2-(2-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-4-2-3-5-8(7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVXBRUGKLCUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041441 | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1878-49-5, 67649-70-1 | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-(methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067649701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1878-49-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyloxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-METHYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXO85N85G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of (2-Methylphenoxy)acetic acid?
A1: this compound acts as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA). [] It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death.
Q2: How does this compound affect plants at the cellular level?
A2: While the exact mechanisms are complex, this compound interferes with cell division and elongation in plants. [, ] This disruption of fundamental growth processes leads to the herbicidal effect.
Q3: Is the effect of this compound enantioselective in plants?
A3: Yes, research indicates that the herbicidally active R-enantiomer of this compound is degraded slower in soil compared to the S-enantiomer, suggesting enantioselective degradation. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula is C9H10O3 and the molecular weight is 166.17 g/mol. []
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Several spectroscopic techniques can be employed, including FT-IR, FT-Raman, and NMR. [, ] These methods provide information about the functional groups, bonding patterns, and overall structure.
Q6: How does the presence of organic matter in soil affect the behavior of this compound?
A6: Organic matter plays a crucial role in the sorption and desorption of this compound in soil. [, ] Higher organic carbon content generally leads to increased sorption and reduced mobility.
Q7: Can this compound be formulated to achieve slow release and reduced leaching?
A7: Yes, research demonstrates the successful formulation of this compound using clay-gelatin composites. [] This approach shows promise in minimizing leaching and improving the herbicide's efficacy.
Q8: How does the pH of the environment affect the sorption of this compound?
A8: this compound's sorption behavior is influenced by pH. Studies show stronger sorption to anion exchange resins in acidic media due to the polarizing effect of quaternary ammonium groups on the herbicide. []
Q9: Has this compound been investigated for catalytic applications?
A9: While primarily known for its herbicidal properties, the available research focuses primarily on this compound's environmental fate, behavior in soil, and interaction with plants. There is limited information on its potential catalytic properties.
Q10: Have computational methods been used to study this compound?
A10: Yes, computational modeling, particularly molecular modeling, has been employed to investigate the hydrogen bonding interactions between this compound and functional monomers during the development of molecularly imprinted polymers (MIPs) for selective recognition. []
Q11: How do structural modifications of the phenoxyacetic acid scaffold affect its activity?
A11: Modifications to the phenoxyacetic acid structure, such as changes in the substituents on the aromatic ring or variations in the length of the side chain, can significantly influence its herbicidal activity, potency, and selectivity. [, , , ]
Q12: What strategies can be employed to improve the stability, solubility, or bioavailability of this compound formulations?
A12: Research highlights the use of clay-gelatin composites for slow-release formulations of this compound, enhancing its stability and reducing leaching in soil. [] Further research into different formulations and delivery systems could optimize its application and minimize environmental impact.
Q13: What are the regulatory considerations for the use and disposal of this compound?
A13: this compound is a regulated herbicide. Its use and disposal are subject to specific guidelines and regulations to ensure environmental protection and human health. Always consult and adhere to local regulations. []
Q14: What is the potential impact of this compound on non-target organisms?
A14: Studies have investigated the toxicity of this compound on non-target organisms, including amphibians like the common frog (Rana temporaria). Results suggest that while high concentrations can be lethal, environmentally relevant levels in surface waters have relatively weak effects. []
Q15: How can the environmental risks associated with this compound be mitigated?
A15: Using controlled-release formulations like clay-gelatin composites can reduce leaching. [] Additionally, employing integrated pest management strategies and exploring alternative weed control methods can minimize the reliance on this compound.
Q16: What is known about the pharmacokinetics of this compound in plants?
A16: Studies have explored the absorption, translocation, and metabolism of this compound in various plant species. [, ] Understanding its fate within plants is crucial for optimizing its use as a herbicide and minimizing off-target effects.
Q17: What are the main factors influencing the efficacy of this compound as a herbicide?
A17: Factors like application rate, timing, weed species, soil type, and environmental conditions can influence its effectiveness. [, , ] Understanding these factors is essential for optimal weed control and minimizing potential environmental impact.
Q18: Has resistance to this compound been reported in weed populations?
A18: Yes, resistance to phenoxy herbicides, including this compound, has been documented in various weed species, posing challenges for effective weed management. [, ] This highlights the need for continuous monitoring of resistance development and the exploration of alternative weed control strategies.
Q19: What analytical methods are employed for the detection and quantification of this compound residues?
A19: Various analytical techniques are available, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and enzyme-linked immunosorbent assays (ELISAs). [, , , ] These methods enable sensitive and selective determination of this compound in various matrices.
Q20: What are some challenges in the analysis of this compound, and how are they addressed?
A20: Challenges include the presence of interfering compounds in complex matrices like soil and plant tissues, necessitating efficient extraction and cleanup procedures. [, ] The selection of appropriate analytical techniques and method validation ensures accurate and reliable results.
Q21: How are quality control and assurance maintained during the analysis of this compound?
A21: Implementing quality control measures like using certified reference materials, performing recovery studies, and adhering to good laboratory practices are essential for ensuring the accuracy, precision, and reliability of analytical data. []
Q22: Have there been studies on the use of zeolites or zeolite-carbon composites for removing this compound from water?
A22: Yes, research has explored the potential of using modified zeolites and zeolite-carbon composites as adsorbents for removing this compound and other pesticides from contaminated water sources. []
Q23: Are there any known interactions between this compound and fertilizers in soil?
A23: Studies have shown that the presence of fertilizers can influence the mobility of this compound in soil. [] Understanding these interactions is important for optimizing herbicide application and minimizing potential environmental risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
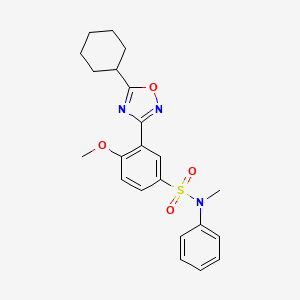
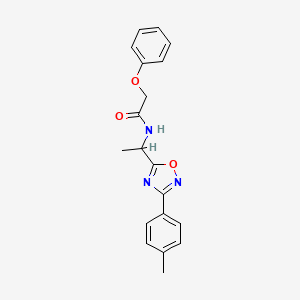
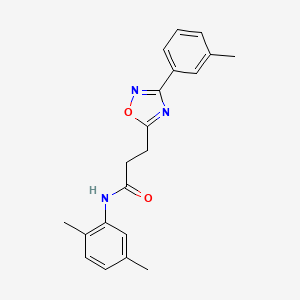
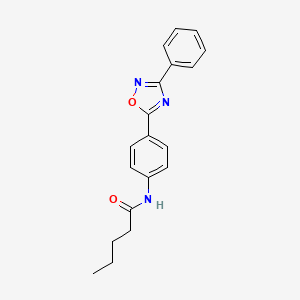



![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
